![molecular formula C11H13NO2 B2852704 N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 164347-48-2](/img/structure/B2852704.png)

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

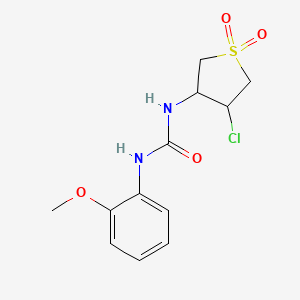

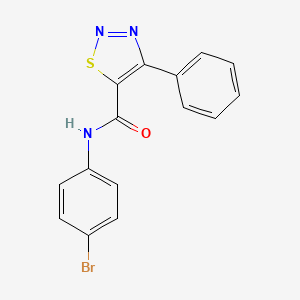

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula . It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve detailing these reactions, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions under which these reactions occur are all part of this analysis .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include its acidity or basicity, reactivity with other substances, and any characteristic reactions .Scientific Research Applications

Synthesis and Chemical Properties

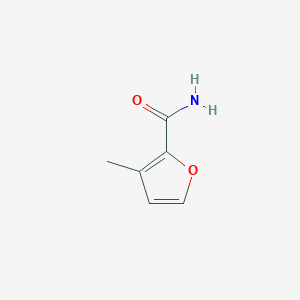

Chemoselective Acetylation for Antimalarial Drugs : A study by Magadum and Yadav (2018) described the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, highlighting an efficient method for producing pharmaceutically relevant intermediates (Magadum & Yadav, 2018).

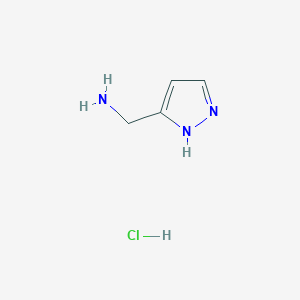

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These compounds demonstrated significant antioxidant activity, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Silylated Derivatives for Advanced Materials : Research by Nikonov et al. (2016) focused on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These derivatives have potential applications in the development of materials and chemical sensors due to their unique structural properties (Nikonov et al., 2016).

Biological and Pharmacological Research

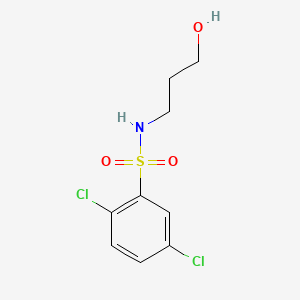

Anti-Arthritic and Anti-Inflammatory Properties : A study by Jawed et al. (2010) demonstrated the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritis in rats. This research suggests the compound's potential for developing treatments for inflammatory diseases (Jawed et al., 2010).

Enzymatic Hydrolysis and Kinetics : Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides, including N-methylacetamide, in high-temperature water. This study provides insight into the stability and reactivity of acetamide derivatives under various conditions, which is crucial for their application in drug synthesis and environmental studies (Duan et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQDTUZWKSCIR-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC2=CC=CC=C12)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)